3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound containing both pyrazole and pyrimidine rings. While its specific source and classification are not explicitly mentioned in the provided literature, its structure suggests it belongs to the class of aminopyrazolones. These compounds are known for their diverse biological activities and serve as valuable building blocks in the synthesis of various pharmacologically active compounds. [, , , , ]
3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound characterized by the presence of both pyrazole and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The unique structural features of this compound, particularly the substitution pattern on the pyrimidine ring, may confer distinct biological activities compared to similar compounds .
This compound can be classified under the category of pyrazoles and pyrimidines, which are known for their diverse pharmacological activities. The chemical structure is denoted by the International Union of Pure and Applied Chemistry name: 5-amino-2-(4,6-dimethylpyrimidin-2-yl)-4H-pyrazol-3-one. Its Chemical Abstracts Service registry number is 1306738-47-5 .
The synthesis of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one typically involves a cyclization reaction between a 4,6-dimethylpyrimidine derivative and a hydrazine derivative. This process can be optimized to improve yield and purity by adjusting reaction conditions such as temperature, solvent choice, and the use of catalysts.
A common synthetic route may include:
The molecular formula for 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one is . The InChI (International Chemical Identifier) for this compound is:
The InChI Key is SOAWMOASYWIUSM-UHFFFAOYSA-N . The structural features include:
The reactivity of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one can be attributed to its functional groups. It can participate in various chemical reactions such as:
The mechanism of action for 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one likely involves its interaction with specific biological targets such as enzymes or receptors. These interactions may modulate enzyme activity or receptor signaling pathways. For instance:
The physical properties of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one include:
Chemical properties include:
3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one has potential applications in various fields:
Pyrazol-5(4H)-one derivatives represent a structurally diverse and pharmacologically significant class of nitrogen-containing heterocyclic compounds. Characterized by a five-membered ring containing two adjacent nitrogen atoms and a ketone group at position 5, these compounds exhibit remarkable chemical versatility and biological relevance. The pyrazol-5(4H)-one scaffold serves as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets through hydrogen bonding, dipole interactions, and hydrophobic contacts. This introduction explores the fundamental chemical attributes, historical development, and specific structural features that render these compounds, particularly 3-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, significant in contemporary drug discovery efforts.
The systematic naming of pyrazol-5(4H)-one derivatives follows IUPAC conventions based on the position and nature of substituents attached to the heterocyclic core. The parent compound 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one (CAS RN 1306738-47-5) derives its name from the pyrazol-5(4H)-one ring system substituted at N-1 with a 4,6-dimethylpyrimidin-2-yl group and at position 3 with an amino group. Its molecular formula is C₉H₁₁N₅O with a molecular weight of 205.22 g/mol [4]. This compound exhibits tautomerism between the 5-hydroxy-1H-pyrazole (pyrazol-5-ol) and pyrazol-5(4H)-one forms, with the latter being predominant due to the carbonyl stabilization and conjugation within the ring system.
Table 1: Nomenclature and Structural Features of Pyrazol-5(4H)-one Derivatives
Compound Name | Systematic Name | Core Structure | Molecular Formula | CAS Number |
---|---|---|---|---|
3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one | 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-1H-pyrazol-5-one | Pyrazol-5(4H)-one | C₉H₁₁N₅O | 1306738-47-5 |
2-(4,6-Dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one | 5-Propyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-3(2H)-one | Pyrazol-3(2H)-one | C₁₂H₁₆N₄O | 726198-95-4 |
3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one | 3,4-Dimethyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one | Pyrazol-5(4H)-one | C₁₀H₁₁N₃O | 90840-09-8 |
The pyrazol-5(4H)-one ring system offers multiple sites for chemical modification, including positions 1, 3, and 4, enabling the development of diverse derivatives with tailored properties. The presence of the amino group at position 3 in 3-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one significantly enhances its hydrogen-bonding capacity, making it a valuable synthon for further chemical derivatization. Computational studies using Density Functional Theory (DFT) calculations have revealed substantial electron delocalization across the pyrazolone-pyrimidine system, which contributes to molecular stability and influences bioactivity profiles [10]. The carbonyl group at position 5 and the pyrimidine nitrogen atoms create an electron-deficient region, while the amino group provides an electron-rich center, establishing a push-pull electronic system that may enhance interactions with biological targets.
The medicinal chemistry of pyrazolone derivatives has evolved significantly since Ludwig Knorr's pioneering synthesis of antipyrine (phenazone) in 1883, marking the discovery of the first therapeutically useful pyrazolone derivative with potent analgesic and antipyretic properties [3] [7]. This breakthrough stimulated extensive research into pyrazolone chemistry throughout the 20th century, leading to the development of numerous clinically important agents. Notable milestones include the introduction of metamizole (1922) for pain management, phenylbutazone (1949) for anti-inflammatory applications, and more recently, edaravone (2001) as a neuroprotective agent for amyotrophic lateral sclerosis [3].
Table 2: Historical Development of Pyrazolone-Based Therapeutics
Era | Key Developments | Representative Drugs | Therapeutic Applications |
---|---|---|---|
1880s-1930s | Discovery of pyrazolone core; Early antipyretic/analgesic agents | Antipyrine (1883), Aminophenazone (1893) | Analgesic, Antipyretic |
1940s-1970s | Anti-inflammatory agents; Synthesis diversification | Phenylbutazone (1949), Metamizole (1922/1970s) | Anti-inflammatory, Analgesic |
1980s-Present | Target-specific drug design; Hybrid heterocycles | Edaravone (2001), Eltrombopag (2008) | Neuroprotection, Thrombocytopenia |
21st Century | Antimicrobial-focused pyrazolones; Multi-target ligands | 3-Amino-1-(4,6-dimethylpyrimidin-2-yl) derivatives | Antimicrobial, Antifungal |
The integration of pyrazol-5(4H)-one with other heterocyclic systems represents a significant advancement in modern medicinal chemistry, particularly for addressing antimicrobial resistance. Contemporary research focuses on developing hybrid molecules where the pyrazol-5(4H)-one scaffold is conjugated with other pharmacophores, such as the 4,6-dimethylpyrimidin-2-yl group. This approach capitalizes on synergistic interactions between heterocyclic components to enhance target affinity and overcome drug resistance mechanisms. The structural evolution has progressed from simple C-4 substituted pyrazolones to complex spiroheterocycles and multi-ring systems designed for specific target interactions [3] [7]. Modern synthetic strategies employ microwave-assisted synthesis, multi-component reactions, and nanoparticle catalysis to efficiently produce diverse pyrazolone libraries for biological evaluation [7].
The 4,6-dimethylpyrimidin-2-yl substituent serves as a privileged structural motif in bioactive molecule design, particularly when incorporated at the N-1 position of pyrazol-5(4H)-one derivatives. This bicyclic heteroaromatic system significantly enhances the pharmacological profile of parent scaffolds through multiple mechanisms. The pyrimidine ring contributes to improved pharmacokinetic properties by modulating lipophilicity within optimal ranges (LogP 1.5-2.5), thereby enhancing membrane permeability while maintaining sufficient aqueous solubility for biological distribution [6]. The dimethyl groups at positions 4 and 6 provide steric stabilization that protects the pyrimidine nitrogen atoms from metabolic degradation, thereby extending compound half-life in biological systems.
Table 3: Impact of Pyrimidine Substitution on Pyrazolone Bioactivity
Substituent | Electronic Effects | Steric Effects | Hydrogen Bonding Capacity | Biological Activity Enhancement |
---|---|---|---|---|
4,6-Dimethylpyrimidin-2-yl | Moderate electron-withdrawing | Significant steric bulk | Dual hydrogen bond acceptors (N1, N3) | Enhanced antimicrobial potency (4-16 µg/mL MIC) |
Pyridin-2-yl | Moderate electron-withdrawing | Moderate steric bulk | Single hydrogen bond acceptor (N1) | Variable activity depending on substitution |
Unsubstituted pyrimidin-2-yl | Strong electron-withdrawing | Minimal steric bulk | Dual hydrogen bond acceptors | Reduced metabolic stability |
Phenyl | Neutral | Moderate steric bulk | None | Lower antimicrobial potency |
The 4,6-dimethylpyrimidin-2-yl group significantly enhances antimicrobial potency through target interactions, particularly with microbial enzymes. Molecular docking studies indicate that this substituent enables key interactions with the dihydrofolate reductase (DHFR) active site in Staphylococcus aureus and N-myristoyltransferase (NMT) in Candida albicans [2] [3]. The pyrimidine nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Asp27 and Ile5 in SaDHFR), while the methyl groups engage in hydrophobic contacts with adjacent nonpolar residues (Leu20, Leu54). These interactions collectively improve binding affinity and selectivity for microbial targets over human enzymes. In particular, pyrazolone derivatives featuring the 4,6-dimethylpyrimidin-2-yl group have demonstrated minimum inhibitory concentrations (MIC) of 4-16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable or superior to reference antibiotics like ciprofloxacin [2].
Structure-activity relationship (SAR) analyses reveal that the position and methylation pattern of the pyrimidine ring critically influence bioactivity. The 2-position linkage to the pyrazolone nitrogen provides optimal orientation for target binding, while methylation at the 4 and 6 positions maximizes hydrophobic interactions without creating excessive steric hindrance [6]. This specific substitution pattern differentiates 4,6-dimethylpyrimidin-2-yl derivatives from other pyrimidine variants (e.g., 4-methoxy, 5-nitro, or unsubstituted pyrimidinyl), which generally exhibit lower antimicrobial efficacy and metabolic stability. The hydrogen-bonding capability of the pyrimidine nitrogen atoms, complemented by the electron-donating methyl groups, creates an ideal electronic profile for interactions with bacterial and fungal enzyme binding pockets, establishing 4,6-dimethylpyrimidin-2-yl as a key structural feature for advanced antimicrobial development [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7